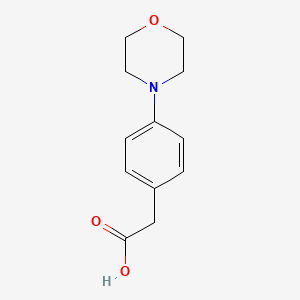

2-(4-morpholin-4-ylphenyl)acetic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-morpholin-4-ylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c14-12(15)9-10-1-3-11(4-2-10)13-5-7-16-8-6-13/h1-4H,5-9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCUCSMGLJLRTMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90400358 | |

| Record name | 2-(4-morpholin-4-ylphenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26577-57-1 | |

| Record name | 2-(4-morpholin-4-ylphenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[4-(morpholin-4-yl)phenyl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Repurposing and New Uses:there is a Trend Towards Patenting New Uses for Existing Morpholine Containing Compounds. As Our Understanding of Diseases Evolves, Companies May Find That a Compound Developed for One Indication Has Efficacy in Another, Leading to New Method of Use Patents.

The following table summarizes the common types of patents seen for morpholine-containing pharmaceutical compounds.

| Patent Type | Focus of Claims | Strategic Goal |

| Composition of Matter | Novel chemical structures | Secure exclusivity for a new drug |

| Formulation | Specific drug delivery systems | Improve drug performance and extend patent life |

| Method of Use | New therapeutic indications | Expand the market for an existing drug |

| Polymorph | Different crystalline forms | Protect specific solid-state forms with improved properties |

Mechanistic Research and Investigation of Molecular Targets

In Vitro Studies on Enzyme Activity and Protein Interactions Mediated by Derivatives

Derivatives of 2-(4-morpholin-4-ylphenyl)acetic acid have been the subject of in vitro studies to determine their effects on various enzymes and proteins. The morpholine (B109124) ring is a key structural feature in many bioactive molecules, contributing to a range of biological activities and improved pharmacokinetic profiles. researchgate.net

One area of investigation has been the inhibition of enzymes involved in neurodegenerative diseases. For instance, certain morpholine-containing chalcones have been identified as highly selective and reversible inhibitors of monoamine oxidase B (MAO-B). researchgate.net Specifically, two derivatives demonstrated significant inhibitory activity with Ki values of 0.027 µM and 0.020 µM for MAO-B. researchgate.net Additionally, some morpholine-based compounds have shown moderate inhibitory effects on acetylcholinesterase, with IC50 values ranging from 24 to 54 μM. researchgate.net

The anti-inflammatory potential of related acetic acid derivatives has also been explored through their interaction with cyclooxygenase (COX) enzymes. Certain phenoxy acetic acid derivatives have exhibited significant selective inhibition of COX-2, with IC50 values in the range of 0.06–0.09 μM. mdpi.com This highlights the potential for developing potent anti-inflammatory agents from this class of compounds.

| Compound Class | Target Enzyme | Inhibitory Activity | Reference |

|---|---|---|---|

| Morpholine-containing chalcones | Monoamine Oxidase B (MAO-B) | Ki = 0.020 - 0.027 µM | researchgate.net |

| Morpholine-based compounds | Acetylcholinesterase | IC50 = 24 - 54 μM | researchgate.net |

| Phenoxy acetic acid derivatives | Cyclooxygenase-2 (COX-2) | IC50 = 0.06 - 0.09 μM | mdpi.com |

Exploration of Biological Pathways Modulated by this compound Analogues

Analogues of this compound have been found to modulate key biological pathways, particularly those involved in inflammation. For example, potent and selective COX-2 inhibitors can reduce paw thickness and weight in in vivo anti-inflammatory models. mdpi.com

Furthermore, these compounds have been shown to decrease the levels of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and prostaglandin (B15479496) E2 (PGE-2). mdpi.com In one study, two compounds, 5f and 7b, significantly lowered TNF-α by 61.04% and 64.88%, and PGE-2 by 60.58% and 57.07%, respectively. mdpi.com This demonstrates their potential to mitigate the inflammatory response through multiple mechanisms. The anti-inflammatory effects of these compounds are consistent with previous research and are further supported by observed reductions in TNF-α and PGE-2 exudate content. mdpi.com

Ligand-Target Binding Affinity Studies and Receptor Interactions

The morpholine moiety is recognized for its role in bestowing selective affinity for a wide range of receptors and its contribution to the pharmacophore for certain enzyme active-site inhibitors. researchgate.net The physicochemical properties of the morpholine ring, including its pKa value, allow it to engage in various lipophilic-hydrophilic interactions, which can enhance binding to molecular targets. nih.govacs.org

Investigation of Specific Cellular Processes or Systems (e.g., blood-brain barrier permeability of morpholine compounds)

A critical aspect of developing drugs for the central nervous system is their ability to cross the blood-brain barrier (BBB). The morpholine ring is known to improve the BBB permeability of compounds. nih.govacs.orgacs.orgnih.gov This is attributed to its ability to enhance blood solubility and participate in interactions that facilitate transport across this selective barrier. nih.govacs.org

Studies have shown that morpholine-containing compounds exhibit good BBB permeation in the parallel artificial membrane permeability assay (PAMPA). researchgate.net The presence of a weak basic nitrogen and an oxygen atom in the morpholine ring provides a unique pKa and conformational flexibility, which are advantageous for CNS drug candidates. nih.govacs.org In CNS-active compounds, the morpholine moiety is utilized to enhance potency, act as a scaffold, and modulate pharmacokinetic and pharmacodynamic properties. nih.govacs.org For instance, some orally active morpholine derivatives have demonstrated the ability to cross the BBB and show favorable pharmacokinetic profiles in animal models, indicating their potential for treating brain tumors or CNS metastases. acs.org

Computational Chemistry and Molecular Modeling of 2 4 Morpholin 4 Ylphenyl Acetic Acid Derivatives

Molecular Docking Simulations for Target Identification and Prediction of Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is instrumental in identifying potential biological targets for derivatives of 2-(4-morpholin-4-ylphenyl)acetic acid and elucidating their binding modes at the atomic level. researchgate.net By simulating the interaction of these ligands with the binding sites of various proteins, researchers can estimate the binding affinity and predict the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern the ligand-receptor recognition process.

While specific docking studies on this compound are not extensively documented in publicly available literature, studies on structurally related phenylacetic acid and morpholine (B109124) derivatives have revealed interactions with a range of biological targets. researchgate.netjspae.com For instance, phenylacetic acid derivatives have been docked against targets like Pim kinase and urease enzymes, demonstrating significant binding affinities. researchgate.netjspae.com The morpholine moiety is a common feature in molecules targeting a variety of receptors and enzymes, suggesting that its presence in the this compound scaffold could confer affinity for a diverse set of biological macromolecules.

The predicted binding of this compound derivatives to a hypothetical active site would likely involve the carboxylate group of the acetic acid moiety forming hydrogen bonds or salt bridges with positively charged or polar residues. The phenyl ring could engage in π-π stacking or hydrophobic interactions, while the morpholine ring could form additional hydrogen bonds or occupy a hydrophobic pocket, depending on the topology of the binding site.

Table 1: Potential Biological Targets for this compound Derivatives and Key Interacting Residues Identified Through Molecular Docking of Analogous Compounds

| Potential Target | Key Interacting Residues (from analogous structures) | Type of Interaction |

| Pim Kinase | Lys67, Asp186 | Hydrogen Bonding, Electrostatic |

| Urease | His246, Asp360 | Metal Coordination, Hydrogen Bonding |

| DNA Gyrase | Asp73, Arg76 | Hydrogen Bonding, Electrostatic |

| Carbonic Anhydrase II | Zn2+, His94, His96, His119 | Metal Coordination, Hydrogen Bonding |

This table is representative and compiled based on docking studies of structurally similar compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. longdom.org These models are pivotal in predicting the activity of novel derivatives of this compound before their synthesis, thus prioritizing the most promising candidates. longdom.org QSAR studies involve the calculation of a wide array of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules.

For morpholine-containing derivatives, various 2D and 3D-QSAR models have been developed. longdom.org These models often employ a range of descriptors, including:

Electronic descriptors: Dipole moment, charges on specific atoms, and energies of frontier molecular orbitals (HOMO and LUMO).

Steric descriptors: Molecular volume, surface area, and refractivity.

Topological descriptors: Connectivity indices that describe the branching and shape of the molecule.

Thermodynamic descriptors: Heat of formation and hydration energy.

A typical QSAR model for a series of this compound derivatives might take the form of a linear equation, such as:

Activity = c₀ + c₁ * (Descriptor₁) + c₂ * (Descriptor₂) + ...

where 'c' represents the coefficients determined from the regression analysis. The statistical quality of the QSAR model is assessed using parameters like the coefficient of determination (R²), the cross-validated coefficient of determination (q²), and the root mean square error (RMSE). A robust QSAR model will have high R² and q² values and a low RMSE, indicating good predictive power.

Table 2: Representative Molecular Descriptors Used in QSAR Models of Morpholine Derivatives and Their Correlation with Biological Activity

| Descriptor | Type | Typical Correlation with Activity |

| LogP | Lipophilicity | Positive or negative, depending on the target |

| Dipole Moment | Electronic | Often positive |

| Molecular Volume | Steric | Often negative |

| Hydration Energy | Thermodynamic | Often positive |

| HOMO Energy | Electronic | Often negative |

The correlations presented are illustrative and can vary depending on the specific biological activity and series of compounds being studied.

Prediction of Molecular Properties for Rational Design (e.g., topological polar surface area, absorption, Lipinski's rules for research and design)

The rational design of drug candidates involves the optimization of their pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). Computational tools are widely used to predict these properties for derivatives of this compound, guiding the design of molecules with improved drug-like characteristics.

Lipinski's Rule of Five is a set of guidelines used to evaluate the druglikeness of a compound and its potential for oral bioavailability. nih.govresearchgate.net The rules are:

Molecular weight ≤ 500 Da

LogP (octanol-water partition coefficient) ≤ 5

Number of hydrogen bond donors ≤ 5

Number of hydrogen bond acceptors ≤ 10

Topological Polar Surface Area (TPSA) is another crucial descriptor that correlates with drug absorption and brain penetration. nih.gov It is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. nih.gov Molecules with a TPSA of less than 140 Ų are generally considered to have good intestinal absorption, while a TPSA below 90 Ų is often required for penetration of the blood-brain barrier. nih.gov

Table 3: Predicted Molecular Properties for this compound

| Property | Predicted Value | Lipinski's Rule Compliance |

| Molecular Weight | 221.25 g/mol | Compliant |

| LogP | ~1.5 - 2.0 | Compliant |

| Hydrogen Bond Donors | 1 | Compliant |

| Hydrogen Bond Acceptors | 4 | Compliant |

| Topological Polar Surface Area (TPSA) | ~50 - 60 Ų | Favorable for absorption |

These values are estimations based on computational predictions for the parent compound and may vary for its derivatives.

Conformational Analysis and Energy Landscape Studies

The biological activity of a molecule is intimately linked to its three-dimensional conformation. Conformational analysis of this compound derivatives is crucial for understanding how they interact with their biological targets. This involves exploring the different spatial arrangements of the atoms that can be achieved through rotation around single bonds.

The potential energy surface (PES) of a molecule describes its energy as a function of its geometry. By mapping the PES, computational chemists can identify the low-energy (and therefore most populated) conformations. This information is critical for molecular docking studies, as it is often the low-energy conformer that binds to the biological target. The energy landscape of these derivatives will be characterized by several local minima corresponding to different rotational isomers (rotamers) of the acetic acid side chain and the orientation of the morpholine ring relative to the phenyl group.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and reactivity of molecules. longdom.orgnih.gov For this compound and its derivatives, DFT calculations can provide valuable information about:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. nih.govresearchgate.net A smaller gap suggests higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is useful for predicting how the molecule will interact with other molecules, including biological targets.

Reactivity Descriptors: DFT calculations can be used to compute various reactivity indices, such as chemical hardness, softness, and electrophilicity, which provide further insights into the molecule's chemical behavior. longdom.org

Table 4: Representative DFT-Calculated Electronic Properties for a Morpholine-Containing Aromatic Compound

| Property | Description | Representative Value |

| HOMO Energy | Energy of the highest occupied molecular orbital | -6.0 to -7.0 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | -1.0 to -2.0 eV |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability | 4.0 to 5.0 eV |

| Dipole Moment | Measure of the overall polarity of the molecule | 2.0 to 4.0 Debye |

These values are illustrative and based on DFT calculations for similar molecular structures. The exact values for this compound and its derivatives would require specific calculations.

Academic Perspectives on Biological Activities and Potential Applications of 2 4 Morpholin 4 Ylphenyl Acetic Acid Derivatives

Research into Anticancer and Antiproliferative Potential

The quest for novel and effective anticancer agents has led to the investigation of a wide array of synthetic compounds. Derivatives of 2-(4-morpholin-4-ylphenyl)acetic acid have emerged as a promising class of molecules with significant antiproliferative activity against various cancer cell lines. The presence of the morpholine (B109124) ring, a common heterocyclic moiety in medicinal chemistry, often contributes to the pharmacological properties of these compounds.

Hydrazide-hydrazone derivatives incorporating a quinoline (B57606) moiety, which can be structurally related to the this compound scaffold, have been synthesized and evaluated for their anti-cancer activity. nih.gov For instance, certain analogues have demonstrated the ability to significantly reduce the cell viability of neuroblastoma cancer cells with micromolar potency and have shown selectivity over normal cells. nih.gov One such quinoline hydrazide was found to induce G1 cell cycle arrest and upregulate the p27kip1 cell cycle regulating protein. nih.gov

Furthermore, studies on m-(4-morpholino-1,3,5-triazin-2-yl)benzamides have revealed potent antiproliferative activities against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). nih.gov Specific derivatives within this series have been shown to block the PI3K/Akt/mTOR signaling pathway and induce apoptosis in cancer cells. nih.gov

The versatility of the phenylacetic acid scaffold is also evident in the synthesis of 2,4-azolidinedione-acetic acids amides, which have been tested for their in vitro anticancer activity. nih.gov One derivative, 2-[5-(4-chlorobenzylidene)-2,4-dioxo-imidazolidin-3-yl]-N-(2-trifluoromethyl-phenyl)-acetamide, displayed high selectivity for several leukemia cell lines. nih.gov

Below is a table summarizing the anticancer activity of selected derivatives containing structural similarities to this compound.

| Derivative Type | Cancer Cell Line(s) | Observed Activity | Reference |

| Quinoline-hydrazide analogue | SH-SY5Y, Kelly (neuroblastoma) | Reduced cell viability (micromolar IC50) | nih.gov |

| m-(4-morpholino-1,3,5-triazin-2-yl)benzamide | HCT-116, MCF-7, HeLa, U-87 MG, A549 | Potent antiproliferative activity | nih.gov |

| 2,4-azolidinedione-acetic acid amide | CCRF-CEM, HL-60(TB), MOLT-4, SR (leukemia) | High selectivity and activity | nih.gov |

| Acridine–thiosemicarbazone derivatives | Various | Antiproliferative activity | mdpi.com |

Investigation of Antimicrobial Properties (Antibacterial, Antifungal, Antitubercular)

The morpholine ring is a key pharmacophore in several antimicrobial agents, and its incorporation into the this compound structure suggests a potential for antimicrobial activity. Research into various morpholine-containing compounds has substantiated this hypothesis, revealing a broad spectrum of activity against bacteria, fungi, and mycobacteria.

For example, a series of 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazides demonstrated significant antitubercular activity against Mycobacterium tuberculosis H37Rv and multidrug-resistant clinical isolates. nih.gov The presence of the morpholine ring was considered important for the observed antimicrobial effect. nih.gov Similarly, novel morpholinoalkoxychalcones have been synthesized and evaluated for their antibacterial and antifungal activities, with some compounds showing good inhibition against Enterococcus faecalis, Aspergillus niger, and Candida albicans. mdpi.com

Furthermore, N1-(2-morpholinophenyl)-2-(4-arylpiperazino)-acetamide derivatives have been synthesized and screened for their in vitro antimicrobial activities against various bacterial and fungal strains. nih.gov Certain fluoro-substituted compounds within this series exhibited activity comparable to or greater than standard drugs. nih.gov

The following table provides an overview of the antimicrobial activities of some morpholine-containing derivatives.

| Derivative Type | Target Organism(s) | Observed Activity | Reference |

| 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazides | Mycobacterium tuberculosis H37Rv and resistant strains | Significant antitubercular activity | nih.gov |

| Morpholinoalkoxychalcones | Enterococcus faecalis, Aspergillus niger, Candida albicans | Good inhibition (MIC values in the millimolar range) | mdpi.com |

| N1-(2-morpholinophenyl)-2-(4-arylpiperazino)-acetamides | P. mirabilis, B. subtilis, C. albicans, A. fumigates | Significant antimicrobial activity, particularly fluoro-derivatives | nih.gov |

Anti-inflammatory and Analgesic Research

Phenylacetic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), with prominent examples including diclofenac. rsc.orgmdpi.com The structural similarity of this compound to these known anti-inflammatory agents suggests its potential in this therapeutic area. Research into related compounds has provided evidence supporting this hypothesis.

For instance, the synthesis of various 1,3,4-oxadiazoles, 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,2,4-triazines derived from 2-[(2,6-dichloroanilino) phenyl] acetic acid has been described. nih.gov Several of these new compounds exhibited very good anti-inflammatory activity in the carrageenan-induced rat paw edema test, along with significant analgesic activity in the acetic acid-induced writhing test, and notably, with reduced ulcerogenic action compared to standard drugs. nih.gov

Furthermore, morpholine-containing compounds have also been investigated for their anti-inflammatory properties. A series of 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives were synthesized and found to inhibit the production of nitric oxide (NO) in LPS-stimulated macrophage cells, a key inflammatory mediator. nih.gov These compounds were also shown to reduce the expression of iNOS and COX-2, both crucial enzymes in the inflammatory pathway. nih.gov

The table below summarizes the anti-inflammatory and analgesic activities of some relevant derivatives.

| Derivative Type | Activity | Model/Assay | Reference |

| 2-[(2,6-dichloroanilino) phenyl] acetic acid derivatives | Anti-inflammatory, Analgesic | Carrageenan-induced rat paw edema, Acetic acid-induced writhing test | nih.gov |

| Morpholinopyrimidine derivatives | Anti-inflammatory | Inhibition of NO production in LPS-stimulated macrophages | nih.gov |

| 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone | Analgesic, Anti-inflammatory | Various in vivo assays | nih.gov |

Exploration of Therapeutic Targets for Neurological Disorders

The ability of a compound to cross the blood-brain barrier is a critical prerequisite for its potential use in treating central nervous system (CNS) disorders. The physicochemical properties of the morpholine moiety are believed to facilitate this passage, making derivatives of this compound interesting candidates for neurological research. mdpi.com

While direct studies on this compound for neurological disorders are not extensively documented, research on related structures provides some insights. For example, phenylacetic acid itself is a known metabolite in the brain and has been investigated for its role in various neurological processes. rsc.org Furthermore, certain derivatives of 2-[(3,5-diphenyl)phenyl]acetic acid have been proposed as potential candidates for the treatment of Alzheimer's disease. rsc.org

The nicotinic acetylcholine (B1216132) receptors (nAChRs) are widely distributed throughout the CNS and are implicated in the pathophysiology of many neurological disorders, including Alzheimer's disease, autism, and schizophrenia. escholarship.org The development of ligands that can modulate these receptors is an active area of research. The structural features of morpholine-containing compounds could make them suitable candidates for interacting with such CNS targets.

Applications in Polymer Science and Materials Science Research

The incorporation of specific chemical moieties into polymer structures can significantly enhance their physical and chemical properties. Morpholin-4-yl-acetic acid has been identified as a compound that can be incorporated into polymer formulations to improve characteristics such as flexibility and chemical resistance. mdpi.com This suggests that derivatives of this compound could also find applications in materials science. The phenylacetic acid group can provide a reactive handle for polymerization or for grafting onto existing polymer backbones, while the morpholine group could impart desirable properties to the final material. However, specific research detailing the use of this compound or its close derivatives in polymer science is currently limited.

Research in Agricultural Chemistry (e.g., plant growth regulation)

Phenylacetic acid is a naturally occurring plant auxin, a class of phytohormones that play a crucial role in regulating plant growth and development. rsc.orgresearchgate.net Auxins are involved in processes such as cell elongation, root formation, and flowering. researchgate.net Synthetic auxins, which often have a similar chemical structure to natural auxins, are widely used in agriculture to control plant growth, eradicate weeds, and improve crop yields. researchgate.net

Given that this compound is a derivative of phenylacetic acid, it has been explored for its potential as a plant growth regulator. mdpi.com The modification of the phenylacetic acid structure with a morpholine group could potentially alter its activity, selectivity, and stability, leading to new applications in agriculture. Research in this area aims to develop novel compounds that can enhance crop productivity and resilience to environmental stressors. mdpi.com

Investigation as Diagnostic Agents Requiring Specific Biological Targeting

The development of diagnostic agents that can specifically target certain biological tissues or molecules is a key area of medical research. Such agents are crucial for various imaging techniques, enabling the visualization of disease processes at the molecular level. The chemical structure of morpholin-4-yl-acetic acid has led to its investigation for use in diagnostic agents. mdpi.com The ability of the morpholine moiety to interact with biological systems, potentially with a degree of specificity, makes it an attractive component for designing targeted diagnostic probes. mdpi.com While this is an emerging area of research, it highlights another potential application for derivatives of this compound.

Exploration of Other Bioactivities (e.g., antihypertensive, anticonvulsant, antiviral, antiallergic, antineoplastic, anti-HIV, trypanocidal activity)

Beyond the more extensively studied applications, derivatives of this compound and structurally related compounds incorporating the morpholinophenyl moiety have been investigated for a diverse array of other potential therapeutic activities. The morpholine ring is a versatile scaffold frequently employed in medicinal chemistry to improve physicochemical and pharmacokinetic properties, leading to its inclusion in compounds tested against a wide range of biological targets. nih.govsci-hub.seresearchgate.net This section explores research findings into the antihypertensive, anticonvulsant, antiviral, antiallergic, antineoplastic, anti-HIV, and trypanocidal activities of these derivatives.

Antihypertensive Activity

While the morpholine heterocycle is a component of various compounds investigated for cardiovascular properties, specific studies focusing on the antihypertensive effects of this compound derivatives are not extensively detailed in the reviewed literature. Research into antihypertensive agents has explored other types of morpholine-containing structures, but direct analogues of the title compound are not prominently featured. nih.gov

Anticonvulsant Activity

Research has identified anticonvulsant properties in acetamide (B32628) derivatives incorporating a morpholine group. In a study focused on novel N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, a morpholino-acetamide compound was synthesized and evaluated for its efficacy in animal models of epilepsy.

The compound, N-(3-chlorophenyl)-2-morpholino-acetamide, demonstrated protective effects in the maximal electroshock (MES) seizure test in mice. nih.gov This test is a standard preclinical screen for identifying compounds that may prevent the spread of seizures. The activity was observed at two different time points after administration, indicating a sustained effect. nih.gov The results highlight the potential of the 2-morpholino-acetamide scaffold as a basis for developing new anticonvulsant agents.

| Compound Name | Animal Model | Test | Dose (mg/kg, i.p.) | Time Point (hours) | Activity (% Protection) | Source |

|---|---|---|---|---|---|---|

| N-(3-chlorophenyl)-2-morpholino-acetamide | Mice | MES | 100 | 0.5 | Protection Observed | nih.gov |

| N-(3-chlorophenyl)-2-morpholino-acetamide | Mice | MES | 300 | 4 | Protection Observed | nih.gov |

Antiviral Activity

The morpholine scaffold is a key component of phosphorodiamidate morpholino oligomers (PMOs), a class of antisense compounds that have shown efficacy against a variety of RNA viruses, including coronaviruses and Ebola virus, by sterically blocking viral gene expression. nih.govnih.govfrontiersin.org Additionally, polymers incorporating 4-acryloylmorpholine (B1203741) have been investigated as potential antiviral agents. nih.gov However, specific studies detailing the antiviral activity of small molecule derivatives of this compound against human pathogens were not prominent in the surveyed literature.

Antiallergic Activity

The direct evaluation of this compound derivatives for antiallergic or antihistaminic properties is not widely documented. However, related heterocyclic systems that can incorporate a morpholine substituent, such as quinazolines, have been noted for a broad range of pharmacological effects, including potential antihistamine activity. nih.gov One study identified the antihistamine drug azelastine (B1213491) as having trypanocidal activity, noting that this chemotype has been previously explored for anti-parasitic effects. nih.gov This suggests a potential for cross-activity in certain morpholine-containing scaffolds, though dedicated research on the antiallergic potential of the title compound's derivatives is needed.

Antineoplastic Activity

A significant area of investigation has been the antineoplastic potential of derivatives where the morpholinophenyl group is attached to a quinazoline (B50416) or a related heterocyclic core. These compounds have been explored as potent inhibitors of the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is frequently hyperactive in cancer cells. nih.govmdpi.com

A series of 4-morpholino-quinazoline derivatives were synthesized and showed significant inhibitory activity against PI3Kα and antiproliferative effects on various cancer cell lines. nih.govnih.gov Similarly, 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing a pyrazoline moiety were evaluated for their cytotoxicity against human cancer cell lines, with several compounds showing potent activity. mdpi.com The most promising compound from this series, which featured a 4-chlorophenyl substituent, demonstrated excellent cytotoxicity against A549 (lung), PC-3 (prostate), MCF-7 (breast), and HepG2 (liver) cancer cell lines and moderate inhibitory activity against the PI3Kα enzyme. mdpi.com These findings underscore the importance of the morpholino-phenyl moiety as a key structural feature in the design of novel kinase inhibitors for cancer therapy.

| Compound Name/Identifier | Compound Type | Target Cancer Cell Line(s) | Activity (IC₅₀ in µM) | Source |

|---|---|---|---|---|

| AK-3 | Morpholine substituted quinazoline | A549 (Lung) | 10.38 ± 0.27 | nih.gov |

| AK-3 | Morpholine substituted quinazoline | MCF-7 (Breast) | 6.44 ± 0.29 | nih.gov |

| AK-3 | Morpholine substituted quinazoline | SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | nih.gov |

| AK-10 | Morpholine substituted quinazoline | A549 (Lung) | 8.55 ± 0.67 | nih.gov |

| AK-10 | Morpholine substituted quinazoline | MCF-7 (Breast) | 3.15 ± 0.23 | nih.gov |

| AK-10 | Morpholine substituted quinazoline | SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | nih.gov |

| Compound 8d | 4-Morpholino-thiopyrano[4,3-d]pyrimidine | A549 (Lung) | 6.02 ± 1.22 | mdpi.com |

| Compound 8d | 4-Morpholino-thiopyrano[4,3-d]pyrimidine | PC-3 (Prostate) | 8.91 ± 0.72 | mdpi.com |

| Compound 8d | 4-Morpholino-thiopyrano[4,3-d]pyrimidine | MCF-7 (Breast) | 8.39 ± 1.91 | mdpi.com |

| Compound 8d | 4-Morpholino-thiopyrano[4,3-d]pyrimidine | HepG2 (Liver) | 10.27 ± 0.94 | mdpi.com |

Anti-HIV Activity

While various acetamide derivatives and morpholine-containing compounds have been explored in the search for new anti-HIV agents, dedicated studies on the anti-HIV activity of derivatives specifically from this compound are not extensively represented in the scientific literature reviewed. nih.govresearchgate.netmdpi.comnih.gov Research in this area has tended to focus on other structural scaffolds.

Trypanocidal Activity

The morpholine heterocycle has been used as a reagent in the synthesis of compounds tested for activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. mdpi.com For instance, morpholine was used as a catalyst to synthesize 3-benzoyl-flavanone derivatives, many of which displayed promising anti-trypanosomal activity. mdpi.com However, the morpholine moiety itself was not part of the final pharmacophore in that series. Direct investigation of this compound derivatives for trypanocidal effects is not a prominent theme in the available literature.

Future Research Directions and Unexplored Avenues for 2 4 Morpholin 4 Ylphenyl Acetic Acid

Development of Novel Synthetic Methodologies with Enhanced Sustainability and Scalability

Future research into the synthesis of 2-(4-morpholin-4-ylphenyl)acetic acid and its derivatives will likely focus on developing methodologies that are not only efficient but also environmentally sustainable and scalable for potential industrial production. This involves moving beyond traditional synthetic routes to embrace green chemistry principles. Key areas of exploration include the use of catalytic methods, flow chemistry, and safer solvent systems to minimize waste and energy consumption. nih.gov For instance, traditional multi-step syntheses could be replaced by more convergent approaches that build the molecule with higher atom economy. nih.gov

Table 1: Comparison of Synthetic Approaches for Phenylacetic Acid Derivatives

| Feature | Traditional Batch Synthesis | Potential Green/Scalable Synthesis |

|---|---|---|

| Solvents | Often involves chlorinated or polar aprotic solvents (e.g., DMF, DCM). | Use of greener solvents (e.g., water, ethanol, ionic liquids) or solvent-free conditions. |

| Catalysts | May use stoichiometric amounts of reagents or heavy metal catalysts. | High-turnover catalysts (e.g., palladium-based catalysts for cross-coupling), biocatalysis (enzymes). |

| Energy | Typically requires prolonged heating and cooling cycles. | Microwave-assisted synthesis, flow chemistry with efficient heat exchange to reduce energy consumption. |

| Waste | Generates significant amounts of byproducts and solvent waste. | Higher atom economy, catalytic cycles, and one-pot reactions reduce waste streams. nih.gov |

| Scalability | Can be challenging due to heat/mass transfer limitations and safety concerns. | Continuous flow reactors offer easier scalability, improved safety, and consistent product quality. |

| Example Reaction | Multi-step synthesis involving protection/deprotection steps. mdpi.com | Catalytic C-H activation/functionalization to directly attach the acetic acid moiety. |

Advanced SAR Studies Utilizing High-Throughput Screening and Combinatorial Chemistry Approaches

A crucial future direction is the systematic exploration of the structure-activity relationships (SAR) for derivatives of this compound. nih.gov Modern drug discovery techniques like high-throughput screening (HTS) and combinatorial chemistry are ideally suited for this purpose. nih.govclinpractice.ru Combinatorial chemistry allows for the rapid synthesis of large, diverse libraries of related compounds by systematically varying different parts of the molecular scaffold. nih.govtaylorandfrancis.com

For the this compound scaffold, a combinatorial library could be designed by modifying three key regions:

The Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions to probe electronic and steric effects.

The Acetic Acid Moiety: Converting the carboxylic acid to esters, amides, or other bioisosteres to modulate polarity, solubility, and hydrogen bonding capacity.

The Morpholine (B109124) Ring: Replacing it with other heterocyclic systems (e.g., piperidine, piperazine, thiomorpholine) to investigate the impact of ring size, heteroatom composition, and conformation on biological activity.

Once synthesized, these libraries can be rapidly evaluated against a panel of biological targets using HTS assays. anu.edu.aunih.gov This approach can quickly identify "hit" compounds and generate vast amounts of data to build robust SAR models, guiding the rational design of more potent and selective next-generation compounds. e3s-conferences.orgnih.gov

Table 2: Potential Diversification Points for Combinatorial Library Synthesis

| Molecular Region | R-Group Position | Potential Modifications | Rationale |

|---|---|---|---|

| Phenyl Ring | R1, R2 | -H, -F, -Cl, -Br, -CH3, -OCH3, -CF3, -NO2 | Modulate lipophilicity, electronic properties, and metabolic stability. |

| Acetic Acid | R3 | -OH (acid), -OCH3 (ester), -NH2 (amide), -NH-Alkyl | Alter solubility, hydrogen bonding potential, and cell permeability. |

| Heterocycle | X | -O- (Morpholine), -S- (Thiomorpholine), -NH- (Piperazine), -CH2- (Piperidine) | Investigate the role of the heteroatoms and ring conformation in target binding. |

In-depth Mechanistic Elucidation via Omics Technologies and Systems Biology Integration

While SAR studies can identify potent compounds, understanding their precise mechanism of action is critical for further development. Future research should employ "omics" technologies to gain a systems-level understanding of how this compound and its active derivatives affect biological systems. nih.gov These technologies can provide an unbiased, global view of cellular responses to a compound. nih.gov

Genomics and Transcriptomics: Techniques like RNA-sequencing can reveal changes in gene expression patterns in cells treated with the compound, helping to identify the signaling pathways and cellular processes that are modulated. mdpi.com

Proteomics: Mass spectrometry-based proteomics can identify changes in protein levels and post-translational modifications, providing direct insights into the compound's molecular targets and downstream effects. nih.gov

Metabolomics: Analyzing the cellular metabolome can uncover alterations in metabolic pathways, offering a functional readout of the compound's biological impact. nih.gov

Integrating data from these different omics layers using a systems biology approach can help construct comprehensive models of the compound's mechanism of action, identify potential biomarkers for its activity, and predict both on-target and off-target effects. mdpi.com

Table 3: Application of Omics Technologies in Mechanistic Studies

| Omics Technology | Information Provided | Potential Application for this compound |

|---|---|---|

| Transcriptomics | Global gene expression changes. | Identify upregulated or downregulated genes and pathways upon treatment. |

| Proteomics | Changes in protein abundance and modifications. | Pinpoint direct protein binding partners or downstream signaling effects. |

| Metabolomics | Alterations in small molecule metabolite levels. | Reveal impact on cellular energy, lipid, or amino acid metabolism. |

| Systems Biology | Integrated network analysis. | Construct a holistic model of the drug's mechanism of action by combining all omics data. |

Design and Synthesis of Multi-Target Directed Ligands and Allosteric Modulators

The complexity of many diseases has spurred interest in therapeutic strategies that go beyond the "one target, one drug" paradigm. nih.gov The this compound scaffold is well-suited for development into multi-target-directed ligands (MTDLs) and allosteric modulators.

MTDLs are single molecules designed to interact with multiple biological targets simultaneously, which can be particularly effective for complex multifactorial diseases. nih.govresearchgate.net Starting from the this compound core, MTDLs could be designed by incorporating additional pharmacophores known to bind to other relevant targets. This "pharmacophore hybridization" approach could lead to novel compounds with synergistic activities and improved efficacy. researchgate.net

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site of the endogenous ligand. mdpi.comnih.gov They offer several advantages, including higher target selectivity and a ceiling effect that can improve safety. mdpi.com Subtle structural modifications to the this compound structure could potentially shift its binding mode from orthosteric to allosteric, opening up new therapeutic possibilities. For example, derivatives could be designed to modulate the activity of G protein-coupled receptors (GPCRs) or enzymes in an allosteric fashion. nih.gov

Table 4: Design Strategies for Novel Modalities

| Modality | Design Strategy | Hypothetical Example | Potential Advantage |

|---|---|---|---|

| MTDL | Pharmacophore Hybridization | Covalently linking the scaffold to a known inhibitor of a second, complementary target. | Synergistic efficacy, potential to overcome drug resistance. nih.gov |

| Allosteric Modulator | Scaffold Modification | Synthesizing derivatives with increased conformational rigidity to favor binding to a cryptic allosteric pocket. | Higher selectivity, improved safety profile, preservation of physiological signaling. nih.gov |

Exploration of Prodrug Strategies and Advanced Delivery Systems in Chemical Design

Optimizing the pharmacokinetic properties of a compound is essential for its therapeutic success. Prodrug strategies and advanced delivery systems represent key avenues for enhancing the properties of this compound. A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active compound. nih.govactamedicamarisiensis.ro

The carboxylic acid group of this compound is an ideal handle for creating ester or amide prodrugs. mdpi.com This modification can be used to:

Improve Solubility: Attaching a polar promoiety can enhance aqueous solubility for parenteral formulations. nih.gov

Enhance Permeability: Masking the polar carboxylic acid with a lipophilic group can improve absorption across biological membranes. mdpi.com

Achieve Targeted Delivery: A promoiety can be designed to be cleaved by enzymes that are overexpressed in specific tissues or disease states, leading to targeted drug release. nih.gov

In parallel, advanced delivery systems such as liposomes, nanoparticles, or polymer-drug conjugates could be explored to improve the compound's stability, prolong its circulation time, and facilitate its delivery to the site of action. mdpi.com

Table 5: Potential Prodrug Strategies

| Prodrug Type | Modification Site | Promoieties | Goal |

|---|---|---|---|

| Ester Prodrug | Carboxylic Acid | Alkyl, amino-alkyl, phosphate (B84403) groups. | Enhance solubility, improve oral bioavailability. actamedicamarisiensis.ro |

| Amide Prodrug | Carboxylic Acid | Amino acids, peptides. | Target peptide transporters, improve stability. |

| Hypoxia-Activated | Phenyl Ring/Morpholine | N-oxide or nitroaromatic groups. | Targeted release in hypoxic environments like solid tumors. nih.gov |

Investigation of Oligomer and Polymer Formation from this compound Derived Monomers

Beyond its pharmaceutical potential, the structure of this compound makes it an interesting candidate as a monomer for the synthesis of novel oligomers and polymers. The presence of the carboxylic acid group allows for classic condensation polymerization reactions, such as polyesterification (with diols) or polyamidation (with diamines), to create linear polymers.

Furthermore, the phenyl ring can be functionalized to introduce other polymerizable groups (e.g., vinyl, ethynyl), enabling different polymerization mechanisms like addition or ring-opening polymerization. The resulting polymers, incorporating the morpholinophenyl moiety, could possess unique properties. The morpholine group could impart hydrophilicity, pH-responsiveness, or metal-coordinating capabilities to the polymer chain.

Table 6: Potential Polymerization Pathways

| Polymerization Type | Required Co-monomer | Resulting Polymer | Potential Properties/Applications |

|---|---|---|---|

| Polyesterification | Diols (e.g., ethylene (B1197577) glycol) | Polyester | Biodegradable materials, drug delivery matrices. |

| Polyamidation | Diamines (e.g., hexamethylenediamine) | Polyamide | High-performance materials, functional textiles. |

| Addition Polymerization | (After functionalization of phenyl ring with a vinyl group) | Poly(styrene) derivative | Functional plastics, ion-exchange resins. |

Q & A

Q. What are the common synthetic routes for 2-(4-morpholin-4-ylphenyl)acetic acid?

- Methodological Answer : The synthesis typically involves coupling morpholine with substituted phenylacetic acid derivatives. A widely used method employs chloroacetic acid and morpholine under dehydrochlorination conditions, yielding the target compound as an off-white solid (mp: 160–163°C) . Transition metal catalysts (e.g., Pd or Cu) are often used to facilitate coupling reactions between aryl halides and morpholine, followed by oxidation or reduction steps to introduce the acetic acid moiety . For example, 4-methylphenylacetic acid can react with morpholine in the presence of KMnO₄ as an oxidizing agent to form the desired product .

Q. How is X-ray crystallography applied to characterize this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for determining bond angles, torsion angles, and hydrogen-bonding networks. The SHELX software suite (e.g., SHELXL for refinement) is commonly used to analyze crystallographic data . For structurally similar compounds (e.g., brominated analogs), SC-XRD reveals substituent effects on molecular geometry, such as dihedral angles between the phenyl ring and acetic acid group (e.g., ~78° tilt) and electronic influences on C–C–C bond angles (e.g., 118–121° for electron-withdrawing/donating groups) . Hydrogen-bonded dimers (R₂²(8) motifs) are often observed in the crystal lattice, stabilizing the structure .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

- Methodological Answer : Optimization involves:

- Catalyst Screening : Testing transition metals (e.g., PdCl₂ for cross-coupling) or ligands to enhance regioselectivity and reduce side reactions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates, while acidic conditions (e.g., acetic acid) promote dehydrochlorination .

- Temperature Control : Lower temperatures (0–25°C) minimize decomposition during exothermic steps, while reflux conditions accelerate coupling reactions .

Statistical design of experiments (DoE) can systematically evaluate these parameters .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Contradictions often arise from dynamic processes (e.g., tautomerism) or impurities. Strategies include:

- Multi-Technique Validation : Cross-verify NMR, IR, and mass spectrometry data. For example, discrepancies in carbonyl stretching (IR) vs. carboxylate proton shifts (¹H NMR) may indicate pH-dependent protonation states .

- Crystallographic Refinement : Use SC-XRD to confirm bond lengths and angles, resolving ambiguities in NOESY or COSY NMR assignments .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict spectroscopic profiles, identifying mismatches with experimental data .

Q. What strategies are used to study structure-activity relationships (SAR) for this compound in medicinal chemistry?

- Methodological Answer : SAR studies focus on modifying substituents to enhance bioactivity:

- Morpholine Substitution : Replacing morpholine with piperazine or thiomorpholine alters electron-donating capacity, affecting binding to targets like kinases .

- Phenyl Ring Modifications : Introducing halogens (e.g., Cl, F) at the 4-position increases lipophilicity and membrane permeability, as seen in analogs with anti-inflammatory properties .

- Carboxylic Acid Bioisosteres : Replacing the acetic acid group with tetrazoles or sulfonamides improves metabolic stability while retaining hydrogen-bonding potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.